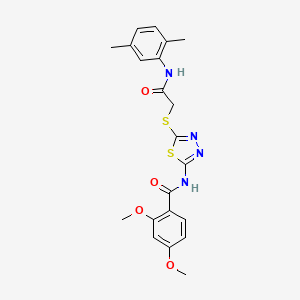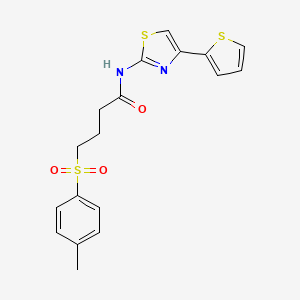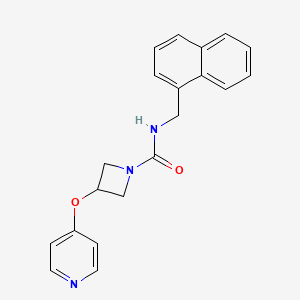
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis or condensation reactions, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of polar functional groups like the amide and methoxy groups could enhance its solubility in polar solvents.Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Thiadiazole derivatives have been extensively studied for their diverse synthetic pathways and chemical reactivity. For example, the condensation of thiobenzamides under specific conditions leads to the formation of 1,2,4-thiadiazoles, highlighting the utility of thiadiazole cores in synthetic chemistry for generating a wide range of heterocyclic compounds. Such reactions are pivotal in medicinal chemistry for creating new pharmacophores (Forlani et al., 2000).
Photodynamic Therapy (PDT) Applications
Certain thiadiazole derivatives, when incorporated into zinc phthalocyanine complexes, exhibit high singlet oxygen quantum yields. This property is particularly beneficial for photodynamic therapy, a treatment method that uses light-activated compounds to generate reactive oxygen species for the selective destruction of cancer cells. The effectiveness of these compounds as photosensitizers in PDT underscores their potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Research into thiadiazole compounds has demonstrated significant biological activities, including antimicrobial and anticancer effects. Schiff bases derived from 1,3,4-thiadiazole compounds have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. Some of these compounds exhibit cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Gür et al., 2020).
Antitumor Agents
The novel hypoxia-selective cytotoxin derivatives related to thiadiazole structures have been investigated for their selectivity towards hypoxic cells, a common characteristic of solid tumors. These compounds show promise as antitumor agents, offering a targeted approach to cancer therapy by exploiting the unique microenvironment of tumor cells (Palmer et al., 1996).
Advanced Material Science Applications
Thiadiazole derivatives and related compounds find applications in material science, for instance, in the synthesis of aromatic polyimides. These materials are known for their excellent thermal stability and solubility in organic solvents, making them suitable for high-performance polymers used in electronics, aerospace, and other advanced technological applications (Butt et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)16(9-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)15-8-7-14(28-3)10-17(15)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUILFUTXOPRPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)


![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2970356.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970360.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)
![N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2970365.png)

![2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2970368.png)
